molecular formula C9H12N4 B11915673 1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-64-0

1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11915673
CAS No.: 53645-64-0
M. Wt: 176.22 g/mol
InChI Key: ZVCHRYPZSTZLOP-UHFFFAOYSA-N
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Description

4-Isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization with an amine or ammonia source .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-aminopyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1H-pyrazolo[3,4-b]pyridine

Comparison: 4-Isopropyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different potency and selectivity towards various molecular targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

53645-64-0

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1-methyl-4-propan-2-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H12N4/c1-6(2)8-7-4-12-13(3)9(7)11-5-10-8/h4-6H,1-3H3

InChI Key

ZVCHRYPZSTZLOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=NN(C2=NC=N1)C

Origin of Product

United States

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